molecular formula C7H3ClN4 B11912183 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B11912183
M. Wt: 178.58 g/mol
InChI Key: UTQOOKQBIULNEP-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a halogenated heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 4 and a carbonitrile group at position 2. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . The compound is typically synthesized via functionalization of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold through nitrile group introduction at C-2 using methods such as cyanation reactions or Suzuki couplings .

Key properties include moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the C-4 chlorine is readily displaced by amines or other nucleophiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-4-1-2-10-7(4)12-5(3-9)11-6/h1-2H,(H,10,11,12)

InChI Key

UTQOOKQBIULNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The method described in US10738058B2 begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, proceeding through four stages:

  • Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide at 130°C. Excess ethyl 2-cyanoacetate (1.5–10× molar ratio) ensures high conversion rates (75–85%).

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization using hydrochloric acid (32 wt%) at 45°C, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol with 75% efficiency.

  • Chlorination : Treatment with phosphorus oxychloride or thionyl chloride introduces the 4-chloro group, achieving 67.8% yield.

  • Nitrile Retention/Introduction : While the patent focuses on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the nitrile group at position 2 is retained from ethyl 2-cyanoacetate through selective reaction conditions that avoid nitrile hydrolysis.

Key Optimizations

  • Solvent Recovery : Unreacted ethyl 2-cyanoacetate and solvents (e.g., toluene) are distilled and reused, reducing waste.

  • Purity : Final product purity exceeds 99.5% without additional purification.

  • Safety : Controlled addition of potassium carbonate in three portions minimizes hazardous CO₂ release.

Condensation-Cyclization Route from 2-Methyl-3,3-dichloroacrylonitrile (CN110386936B)

Synthetic Pathway

This method involves two principal steps:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in cyclohexane or tetrahydrofuran using ZnCl₂ as a catalyst, forming 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization and Elimination : The intermediate undergoes cyclization with formamidine acetate and sodium hydroxide, followed by HCl elimination to yield the target compound.

Advantages Over Prior Art

  • Cost Efficiency : Raw materials are inexpensive and commercially available.

  • Reduced Waste : The process generates minimal acidic wastewater compared to traditional phosphorus oxychloride routes.

  • Yield : Achieves 80–85% overall yield, with selectivity >95%.

Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Challenges

  • Regioselectivity : Ensuring nitrile incorporation at position 2 requires precise control of reaction conditions.

  • Stability : The nitrile group may hydrolyze under acidic or basic conditions, necessitating mild pH environments.

Comparative Analysis of Methods

Parameter US10738058B2 CN110386936B Post-Functionalization
Starting MaterialsEthyl 2-cyanoacetate2-Methyl-3,3-dichloroacrylonitrile4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Key ReagentsK₂CO₃, HCl, NaOHTrimethyl orthoformate, ZnCl₂KCN, Pd catalysts
Steps421–2
Overall Yield49–75%80–85%50–70% (estimated)
Purity≥99.5%≥98%Dependent on starting material
Environmental ImpactLow (solvent recovery)Low (minimal waste)Moderate (cyanide use)

Industrial Scalability and Applications

Scalability Considerations

  • US10738058B2 : Suitable for large-scale production due to solvent recovery and high purity.

  • CN110386936B : Ideal for cost-sensitive applications but requires handling of dichloro intermediates.

Pharmaceutical Relevance

The compound’s utility in synthesizing JAK inhibitors (e.g., tofacitinib) necessitates strict adherence to ICH purity guidelines (>99.5%) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Cross-Coupling Reactions: Employs palladium or copper catalysts with appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for diverse modifications, making it a versatile scaffold in drug design. Notable applications include:

  • Kinase Inhibitors : This compound is integral to the synthesis of several kinase inhibitors, including Tofacitinib and Ruxolitinib. These inhibitors are essential in treating conditions such as rheumatoid arthritis and certain cancers by targeting specific kinases involved in disease progression .
  • Anticancer Agents : Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promising anticancer properties. Research indicates that modifications to this compound can enhance its ability to inhibit cancer cell proliferation .
  • Antiviral and Anti-inflammatory Applications : Some derivatives exhibit antiviral activity and potential applications in treating inflammatory diseases. This broadens the scope of therapeutic uses for compounds derived from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Chemical Properties and Reactivity

The compound has distinct chemical properties that facilitate its use in organic synthesis:

  • Molecular Formula : C₇H₄ClN₃
  • Molecular Weight : 178.58 g/mol
  • Melting Point : Approximately 214-217 °C
  • Solubility : Poorly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

These properties allow it to participate in various chemical reactions, such as electrophilic substitutions and cross-coupling reactions, which are essential for synthesizing complex organic molecules .

Case Study 1: Synthesis of Tofacitinib

Tofacitinib is a JAK inhibitor used for treating rheumatoid arthritis. The synthesis involves multiple steps starting from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate. The process includes:

  • Alkylation Reactions : Initial reactions with diethyl malonate.
  • Cyclization : Formation of a six-membered ring.
  • Chlorination and Oxidation : Modifications to introduce necessary functional groups.
  • Final Derivatization : Achieving the desired pharmacological profile through further reactions .

Case Study 2: Anticancer Activity

Research has demonstrated that certain derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity against various cancer cell lines. For instance, modifications targeting specific kinases have resulted in compounds that effectively inhibit tumor growth while minimizing side effects compared to traditional chemotherapeutics .

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Carbonitrile Substitution

The position of the carbonitrile group significantly impacts reactivity and biological activity:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile : The carbonitrile at C-5 enhances electron-withdrawing effects, accelerating SNAr reactions at C-3. This derivative is used in Pd-catalyzed cross-couplings, as seen in the synthesis of sulfonamide derivatives for kinase inhibition .
  • Target Compound (C-2 Carbonitrile) : The C-2 nitrile group introduces steric hindrance near the pyrrole nitrogen, reducing reactivity in certain amination reactions compared to C-5 analogs. However, it improves selectivity in enzyme binding due to spatial orientation .

Table 1: Reactivity Comparison of Carbonitrile Isomers

Position Reaction Rate (SNAr) Key Applications
C-2 Moderate Kinase inhibitors, antiviral agents
C-5 High Cross-coupling intermediates, sulfonamide synthesis

Halogenated Derivatives

Halogen substitution at C-5 or C-6 alters electronic properties and bioactivity:

  • 5-Fluoro, 5-Chloro, 5-Bromo Derivatives: Synthesized via electrophilic halogenation of the parent compound.
  • 6-Methyl/6-Carboxylate Derivatives : Methyl or ester groups at C-6 improve solubility and are intermediates for prodrug development .

Table 2: Halogenated Analogs and Properties

Substituent Position Key Feature
Cl C-4 Core SNAr reactivity
F/Cl/Br/I C-5 Tunable electronic effects
COOMe C-6 Enhanced solubility

Heterocycle-Modified Analogs

Replacing the pyrrole ring with thiophene or quinoline alters scaffold rigidity and binding affinity:

  • Thieno[2,3-d]pyrimidines: The sulfur atom increases lipophilicity, improving blood-brain barrier penetration. These are used in CNS-targeted therapies .
  • Quinoline-Pyrrolopyrimidine Hybrids: Larger aromatic systems (e.g., 4-chloro-6,7-dimethoxyquinoline) exhibit enhanced π-stacking interactions in DNA-binding applications .

Functional Group Replacements

  • Amino vs. Nitrile at C-2: Replacing the nitrile with an amino group (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine) increases hydrogen-bonding capacity, favoring interactions with ATP-binding pockets in kinases .
  • Sulfonyl and Trifluoromethyl Groups : Sulfonamide derivatives (e.g., compound 66 in ) show improved pharmacokinetics due to enhanced acidity and solubility .

Biological Activity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS No. 71149-52-5) is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound serves as a scaffold for developing various therapeutic agents, especially in the context of cancer treatment and kinase inhibition.

  • Molecular Formula : C₈H₆ClN₃
  • Molecular Weight : 167.60 g/mol
  • Boiling Point : Not available
  • Solubility : Soluble in polar solvents
  • Log P (octanol-water partition coefficient) : 1.89, indicating moderate lipophilicity

Primary Targets

The primary biological targets of this compound include:

  • Bcl2 : An anti-apoptotic protein involved in cell survival.
  • PAK4 (P21-activated kinase 4) : A kinase implicated in various cancers.

Mode of Action

The compound interacts with Bcl2 and PAK4, leading to significant alterations in cellular processes:

  • Induces apoptosis in cancer cells by inhibiting Bcl2.
  • Causes cell cycle arrest at the G1/S phase in MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Pharmacokinetics

Research indicates that this compound exhibits high bioavailability and favorable pharmacokinetic properties. It is expected to permeate biological membranes effectively due to its moderate lipophilicity.

Anticancer Properties

Recent studies have shown that this compound is a potent inhibitor of PAK4, which is associated with tumorigenesis and cancer progression. Its ability to induce apoptosis and halt cell proliferation makes it a promising candidate for cancer therapy.

Kinase Inhibition

The compound has been identified as a significant inhibitor of various kinases, including:

  • 3-Phosphoinositide-dependent kinase 1 (PDK1) : Critical for the PI3K/AKT signaling pathway.
  • Janus Kinase (JAK) : Involved in hematopoiesis and immune function.

Case Studies and Research Findings

StudyFindings
Study on MCF7 CellsInduced G1/S phase arrest; significant apoptosis via Bcl2 inhibition .
Inhibition of PAK4Demonstrated potent binding affinity and selectivity against PAK4 .
Antitumor ActivityShown to reduce tumor growth in xenograft models .

Synthesis and Development

Recent advancements in the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have led to improved methods that yield high purity and efficiency. The compound serves as an intermediate for synthesizing several clinically relevant drugs, including ruxolitinib and tofacitinib, used for treating various inflammatory conditions and cancers .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, followed by chlorination and nitrile group introduction. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for nitrile substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-DMF mixtures yields >85% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H NMR (500 MHz, DMSO-d6) identifies substituent positions (e.g., δ 8.35 ppm for pyrrole-H, δ 4.66 ppm for -OCH2 groups) . 13^{13}C NMR confirms nitrile (δ 115–120 ppm) and chlorinated aromatic carbons (δ 125–135 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and purity (>95%) .
  • HRMS : Electrospray ionization (ESI) provides exact mass matching (e.g., [M+H]+^+ calculated 247.0452, observed 247.0449) .

Q. How can researchers design initial biological activity screens for this compound?

  • Kinase inhibition assays : Use ATP-binding pocket competition assays (e.g., EGFR or VEGFR2 kinases) with IC50_{50} determination via fluorescence polarization .
  • Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of pyrrolopyrimidine derivatives?

  • Chlorine position : The 4-chloro substituent enhances electrophilicity, improving kinase binding (e.g., 10-fold higher potency vs. 2-chloro analogs) .
  • Nitrile group : Increases metabolic stability and hydrogen bonding with kinase active sites (e.g., Kd_d = 12 nM for VEGFR2) .
  • Substituent effects : Ethyl or furan groups at position 7 modulate lipophilicity (logP 1.8–2.5) and blood-brain barrier penetration .

Q. How should contradictory data on biological activity across studies be resolved?

  • Assay validation : Cross-test compounds in standardized panels (e.g., NCI-60 cancer cell lines) to control for variability in cell viability protocols .
  • Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 6XYZ) to clarify discrepancies in reported IC50_{50} values .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., hydrogen bonds with Glu883 and Lys868 in EGFR) .
  • DFT calculations : B3LYP/6-31G(d) level optimizations predict regioselectivity in nucleophilic substitution reactions (e.g., ΔG^\ddagger = 18.3 kcal/mol for nitrile formation) .

Q. What mechanistic insights explain its kinase inhibition selectivity?

  • Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki_i = 9.2 nM for EGFR) .
  • Resistance profiling : Mutagenesis studies (e.g., T790M EGFR mutation) reveal retained potency due to nitrile-mediated hydrophobic interactions .

Q. How do storage conditions and solvent choices impact compound stability?

  • Degradation pathways : Hydrolysis of the nitrile group in aqueous buffers (t1/2_{1/2} = 48 h at pH 7.4) necessitates lyophilized storage at -20°C .
  • Light sensitivity : Amber vials prevent photodegradation (UV-Vis monitoring at 320 nm) .

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